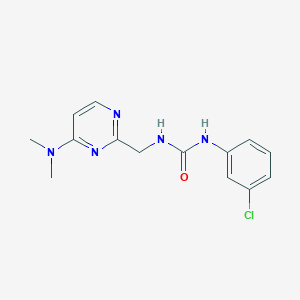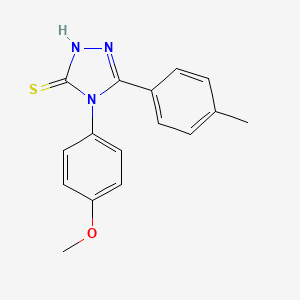
4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a triazole derivative. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have gained importance in recent years due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of triazoles involves a five-membered ring with three nitrogen atoms and two carbon atoms. The presence of the methoxyphenyl and methylphenyl groups will likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and they can also undergo reactions at the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the triazole ring, as well as the methoxyphenyl and methylphenyl groups. These groups could affect properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Drug Synthesis
4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol falls under the class of triazole derivatives, which are of significant interest in the pharmaceutical industry due to their broad range of biological activities. Triazoles are a vital class of five-membered heterocyclic compounds, extensively researched for over a century. They are known for their structural versatility, allowing for various chemical modifications to tailor pharmacological profiles. This compound's relevance is highlighted by the continuous exploration of triazoles for developing new drugs, underpinned by their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The synthesis and modification of triazole derivatives are pivotal in addressing emerging diseases and developing treatments for neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).
Chemical Transformations and Biological Features
Recent studies emphasize the chemical transformations of 1,2,4-triazole-3-thiol derivatives, showcasing their antioxidant and antiradical activity. These compounds, including 4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, are compared to biogenic amino acids like cysteine for their free SH-group, revealing potential in enhancing patients' overall condition and biochemical processes, particularly those exposed to high doses of radiation. The exploration of these derivatives has opened new avenues for synthesizing compounds with enhanced biological activities (Kaplaushenko, 2019).
Applications in Organic Synthesis
The use of 1,2,4-triazole derivatives extends beyond pharmacological applications, touching various scientific fields. These derivatives are utilized in engineering, metallurgy, agriculture, and more, showcasing their versatility. For instance, 1,2,4-triazole derivatives serve as optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, indicating their wide-ranging utility in industrial applications. Their low toxicity further enhances their desirability for diverse uses, from controlling pests in agriculture to additive roles in fuels and oils, underscoring the broad research and development spectrum these compounds cover (Parchenko, 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-3-5-12(6-4-11)15-17-18-16(21)19(15)13-7-9-14(20-2)10-8-13/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJUUPLSYPGETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

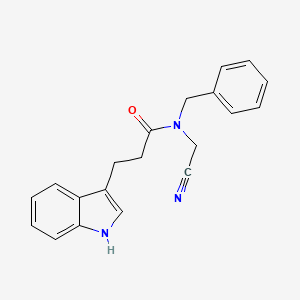
![4-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2736286.png)
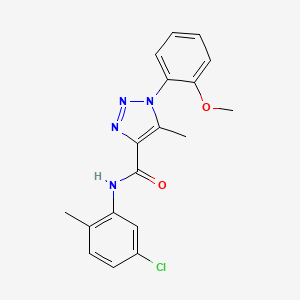
![(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol](/img/structure/B2736290.png)
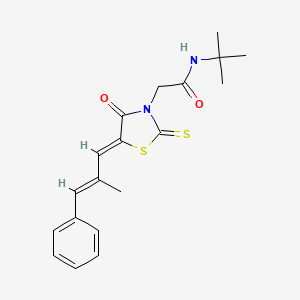
![4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2736293.png)
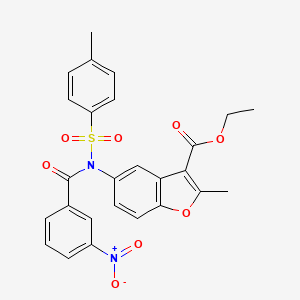
![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![6-Bromo-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B2736300.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)
![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)
![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)
